molecular formula C12H16N2O B12811640 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- CAS No. 83348-31-6

4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl-

Cat. No.: B12811640
CAS No.: 83348-31-6
M. Wt: 204.27 g/mol
InChI Key: DHMWBTCBYCEYBA-UHFFFAOYSA-N
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Description

Structural Comparison Table

Feature Target Compound Azocine Pyrroloazepine
Ring Size 8-membered azocine 8-membered 7-membered
Nitrogen Positions 1 (azocine), 1 (pyrrole) 1 1
Saturation Hexahydro Fully unsaturated Varies
Bridge System 4,8-Methano None None
Typical logP 1.54 0.8-1.2 1.1-1.8
Aromaticity Non-aromatic Anti-aromatic Non-aromatic

Key differentiators:

  • Bridge vs. Fused Systems : The methano bridge creates greater conformational restriction compared to simple fused systems.
  • Electronic Effects : The ketone group at position 9 creates an electron-deficient region absent in basic azocines.
  • Steric Profile : Dual methyl substituents at C1/C5 create unique steric hindrance patterns compared to mono-substituted analogs.

Notable analogs include:

  • Pentazocine : Shares azocine core but lacks methano bridge and ketone
  • Nakadomarin A : Contains similar bridged azocine system in natural product context

Properties

CAS No.

83348-31-6

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5,11-dimethyl-5,11-diazatricyclo[6.3.1.02,6]dodeca-2(6),3-dien-7-one

InChI

InChI=1S/C12H16N2O/c1-13-5-3-8-7-10(13)9-4-6-14(2)11(9)12(8)15/h4,6,8,10H,3,5,7H2,1-2H3

InChI Key

DHMWBTCBYCEYBA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CC1C3=C(C2=O)N(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloazocinone core, followed by the introduction of the methano bridge and the hexahydro modifications. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Thieno[3,2-c]quinoline Derivatives
  • Structure: Fused thiophene and quinoline rings, often substituted with aryl, alkenyl, or alkynyl groups.
  • Key Features: Broad biological activities (anticancer, antibacterial) due to kinase inhibition and DNA intercalation. For example, alkyl thieno[3,2-c]quinoline-2-carboxylates exhibit cytotoxicity against the MCF-7 cancer cell line .
  • Synthesis : Suzuki-Miyaura cross-coupling, thio-Claisen rearrangements, and one-pot conjugate addition-elimination .
  • Comparison: Unlike the target compound, thienoquinolines lack the methano bridge and hexahydro saturation, which may reduce conformational stability. Their substituents (e.g., carboxylates) enhance solubility but differ from the target’s dimethyl groups, which could increase lipophilicity .
Thieno-Tetrahydropyridine Derivatives
  • Structure : Thiophene fused to a tetrahydropyridine ring.
  • Key Features : Antiplatelet activity via ADP receptor antagonism. Compound C1 from this class outperformed ticlopidine in inhibiting platelet aggregation .
  • Synthesis: Not explicitly detailed in evidence, but likely involves cyclization and functionalization of thiophene precursors.
  • Comparison: The target compound shares a partially saturated ring (hexahydro vs. tetrahydropyridine), but its pyrroloazocinone core and methano bridge may confer distinct target selectivity.
Imidazo-Fused Heterocycles
  • Structure : Imidazo[1,2-c]pyrimidine and related systems.
  • Key Features: Synthesized via one-pot reactions of 2-amino nitriles, demonstrating versatility in generating diverse fused systems .

Biological Activity

4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, commonly referred to as NSC 374354, is a heterocyclic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects and mechanisms.

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 83348-31-6

Antimicrobial Activity

Research indicates that compounds similar to 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one exhibit notable antimicrobial properties. In vitro studies have shown varying degrees of effectiveness against bacterial strains:

Compound Target Bacteria Activity Level IC50 (µM)
NSC 374354Salmonella typhiModerateNot specified
NSC 374354Bacillus subtilisModerate to strongNot specified

These findings suggest that the compound may be effective in treating infections caused by these bacteria, although specific IC50 values for NSC 374354 were not detailed in the available literature.

Antiplasmodial Activity

The compound has also been investigated for its antimalarial properties. A study involving various derivatives indicated that certain structural modifications could enhance activity against Plasmodium falciparum, the causative agent of malaria. Key findings include:

  • Compounds with an alkylamine group at position 4 showed increased activity.
  • The most effective derivatives had EC50 values below 5 µM against the erythrocytic stage of P. falciparum.

The biological activity of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one is thought to involve interactions with specific enzymes and cellular targets. For instance:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

Case Studies

  • Study on Antimalarial Activity :
    • A series of synthesized derivatives were tested against both erythrocytic and hepatic stages of malaria.
    • Results indicated that compounds with shorter alkyl chains at specific positions maintained higher activity levels compared to longer chains.
  • Antibacterial Screening :
    • Various derivatives were evaluated for their antibacterial efficacy against Bacillus subtilis and Salmonella typhi.
    • Results showed moderate to strong activity, suggesting potential use in developing new antibacterial agents.

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